1-(1,1-Difluoroethyl)-3-methylbenzene
Overview
Description
1-(1,1-Difluoroethyl)-3-methylbenzene is an aromatic compound that features a difluoroethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,1-Difluoroethyl)-3-methylbenzene can be synthesized through several methods. One common approach involves the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as a reagent . This method is advantageous due to its efficiency and the availability of the starting materials.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Difluoroethyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding difluoroethyl ketones or aldehydes.
Common Reagents and Conditions:
Nickel Catalysts: Used in the difluoroethylation process.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed:
Difluoroethylated Aromatics: Resulting from substitution reactions.
Difluoroethyl Ketones and Aldehydes: Formed through oxidation processes.
Scientific Research Applications
1-(1,1-Difluoroethyl)-3-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Explored for its role in developing new pharmaceuticals with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 1-(1,1-Difluoroethyl)-3-methylbenzene exerts its effects is primarily through its interaction with molecular targets in biological systems. The difluoroethyl group can influence the compound’s binding affinity and selectivity for specific enzymes or receptors, thereby modulating biological pathways. This makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1,1-Difluoroethyl Chloride (CH3CF2Cl): A precursor used in the synthesis of difluoroethylated aromatics.
1,1-Difluoroethane: Another fluorinated compound with applications in refrigeration and as a propellant.
Uniqueness: 1-(1,1-Difluoroethyl)-3-methylbenzene stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-7-4-3-5-8(6-7)9(2,10)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGRFSODBNNUJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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